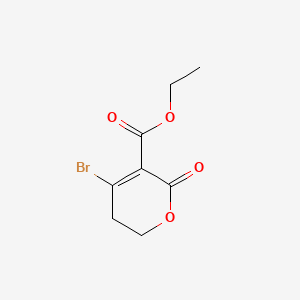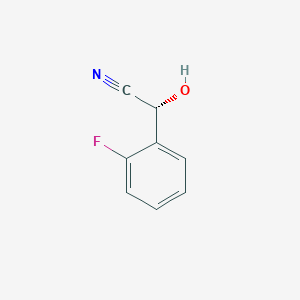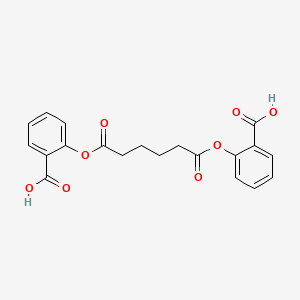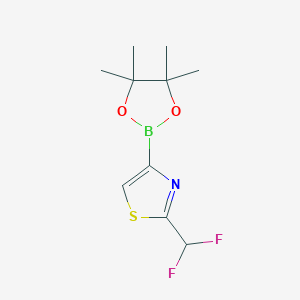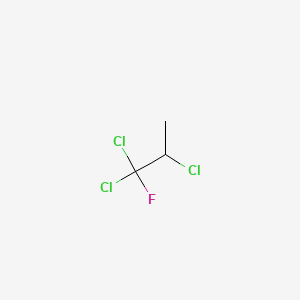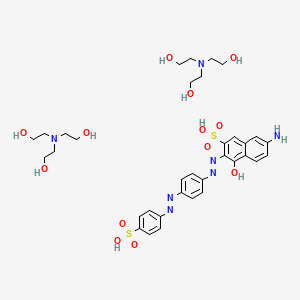![molecular formula C15H10ClNO4 B13421075 (8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate](/img/structure/B13421075.png)
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro group, a ketone, and an acetate ester in its structure suggests that it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate typically involves multi-step organic reactions. One possible route could be:
Formation of the Benzoxazepine Core: This can be achieved by cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Acetate Ester: The final step involves esterification of the hydroxyl group with acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, (8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with benzoxazepine cores are often studied for their potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine
Potential therapeutic applications of such compounds include their use as lead compounds in drug discovery programs targeting specific enzymes or receptors.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The chloro group and ketone may play a role in binding to the active site of the target protein, while the acetate ester could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzoxazepine Derivatives: Compounds with similar core structures but different substituents.
Chlorinated Aromatics: Compounds with chloro groups attached to aromatic rings.
Acetate Esters: Compounds with acetate ester functional groups.
Uniqueness
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate is unique due to the combination of its benzoxazepine core, chloro group, ketone, and acetate ester. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H10ClNO4 |
|---|---|
Molecular Weight |
303.69 g/mol |
IUPAC Name |
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate |
InChI |
InChI=1S/C15H10ClNO4/c1-8(18)20-10-3-4-12-14(7-10)21-13-5-2-9(16)6-11(13)15(19)17-12/h2-7H,1H3,(H,17,19) |
InChI Key |
NJKBEHICHZSXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
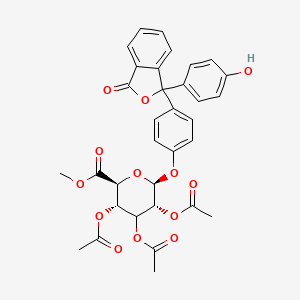
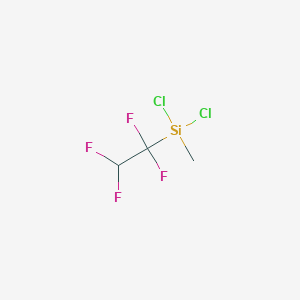
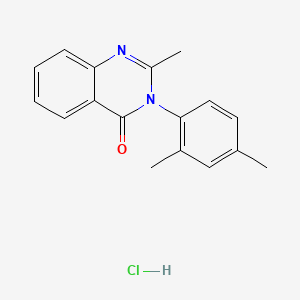
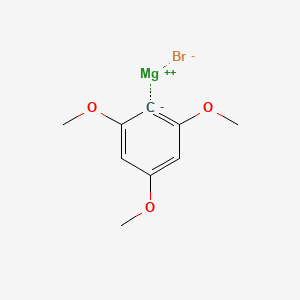
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
